molecular formula C11H11NO B6254455 5-methoxy-8-methylquinoline CAS No. 868668-59-1

5-methoxy-8-methylquinoline

Cat. No.: B6254455
CAS No.: 868668-59-1
M. Wt: 173.2
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-8-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a methoxy group at the 5-position and a methyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-8-methylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for constructing quinoline rings. This method typically involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as sulfuric acid and a catalyst like ferrous sulfate . Another method is the Doebner-Miller reaction, which uses an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in place of glycerol .

Industrial Production Methods: Industrial production of this compound often employs optimized versions of these classical methods to enhance yield and purity. The use of continuous flow reactors and greener solvents has been explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinolines.

Mechanism of Action

The mechanism of action of 5-methoxy-8-methylquinoline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the quinoline ring can influence its binding affinity and specificity towards these targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific biological context.

Properties

CAS No.

868668-59-1

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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